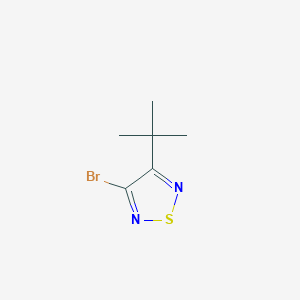
1,2,5-Thiadiazole, 3-bromo-4-(1,1-dimethylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,5-Thiadiazole, 3-bromo-4-(1,1-dimethylethyl)- is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-Thiadiazole, 3-bromo-4-(1,1-dimethylethyl)- typically involves the bromination of a precursor thiadiazole compound. One common method involves the reaction of benzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole) with bromine under controlled conditions to selectively obtain the desired brominated product . The reaction conditions often include the use of solvents such as chloroform or dichloromethane and may require the presence of a catalyst to facilitate the bromination process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially incorporating continuous flow reactors and automated systems to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1,2,5-Thiadiazole, 3-bromo-4-(1,1-dimethylethyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiadiazole ring can participate in redox reactions, altering its oxidation state and potentially forming new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and phenols.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminothiadiazole derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Aplicaciones Científicas De Investigación
1,2,5-Thiadiazole, 3-bromo-4-(1,1-dimethylethyl)- has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1,2,5-Thiadiazole, 3-bromo-4-(1,1-dimethylethyl)- involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects . The exact mechanism can vary depending on the specific application and the molecular context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Benzo[1,2-d4,5-d’]bis([1,2,3]thiadiazole): A related compound with similar structural features but different electronic properties.
4,8-Dibromobenzo[1,2-d4,5-d’]bis([1,2,3]thiadiazole): Another brominated derivative with distinct reactivity and applications.
Uniqueness
1,2,5-Thiadiazole, 3-bromo-4-(1,1-dimethylethyl)- is unique due to its specific substitution pattern and the presence of the bulky tert-butyl group.
Propiedades
Número CAS |
151340-15-7 |
|---|---|
Fórmula molecular |
C6H9BrN2S |
Peso molecular |
221.12 g/mol |
Nombre IUPAC |
3-bromo-4-tert-butyl-1,2,5-thiadiazole |
InChI |
InChI=1S/C6H9BrN2S/c1-6(2,3)4-5(7)9-10-8-4/h1-3H3 |
Clave InChI |
LUYWIYTZCPFMHQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NSN=C1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


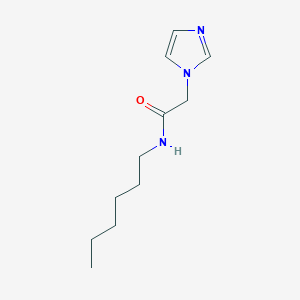
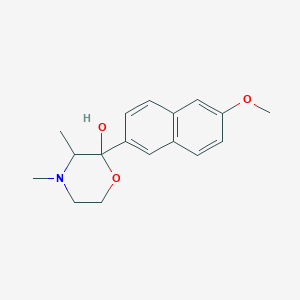
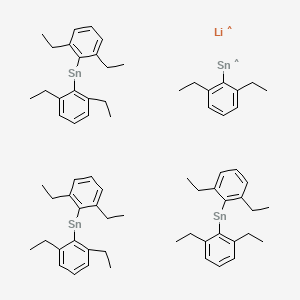



![N-[(1,3-Benzoselenazol-2-yl)sulfanyl]ethanamine](/img/structure/B12543116.png)
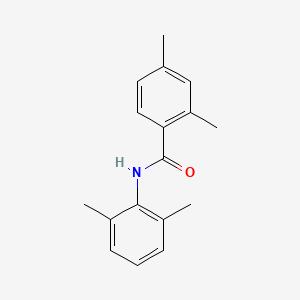



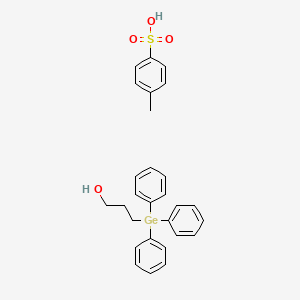
![4-[Methyl(propan-2-yl)amino]benzonitrile](/img/structure/B12543146.png)
![[(E)-Diazenediyl]bis[(2-methylphenyl)methanone]](/img/structure/B12543174.png)
